

Techniques for Measuring KIF18A Inhibition by AM-5308: Application Notes and Protocols

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Compound of Interest

Compound Name: AM-5308

Cat. No.: B15602843

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Introduction

KIF18A, a member of the kinesin-8 family of molecular motors, is a critical regulator of chromosome alignment during mitosis.[1] It functions as a plus-end directed motor that moves along microtubules, playing an essential role in suppressing chromosome movements to ensure their proper congression at the metaphase plate.[1][2] The deregulation of KIF18A is often observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target.[3][4] **AM-5308** is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant anti-tumor activity.[5][6] This document provides detailed application notes and protocols for various biochemical and cell-based assays to measure the inhibitory activity of **AM-5308** against KIF18A.

Mechanism of Action of AM-5308

AM-5308 inhibits the microtubule-stimulated ATPase activity of KIF18A.[5] It is an ATP-noncompetitive inhibitor, suggesting that it does not bind to the ATP pocket of the kinesin motor domain.[7] Instead, it is believed to bind to the KIF18A-microtubule complex, stabilizing it in an inactive state.[8] This inhibition of ATPase activity prevents KIF18A from translocating along microtubules, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis in sensitive cancer cells.[7][9]

Quantitative Data Summary

The inhibitory potency of **AM-5308** and its selectivity against other kinesin motors have been characterized in various studies. The following tables summarize the key quantitative data.

Compound	Assay	IC50 (nM)	Reference
AM-5308	KIF18A Microtubule-Stimulated ATPase Activity	47	[5] [6]
AM-5308	KIF18A Microtubule-Stimulated ATPase Activity	30	[10] [11]
AM-5308	KIF19A Microtubule-Stimulated ATPase Activity	224	[6]

Table 1: Biochemical Potency of **AM-5308**

Cell Line	Assay	Endpoint	EC50 (μM)	Reference
MDA-MB-157	Cell Cycle Arrest	Mitosis	0.041	[5]

Table 2: Cellular Potency of **AM-5308**

Experimental Protocols

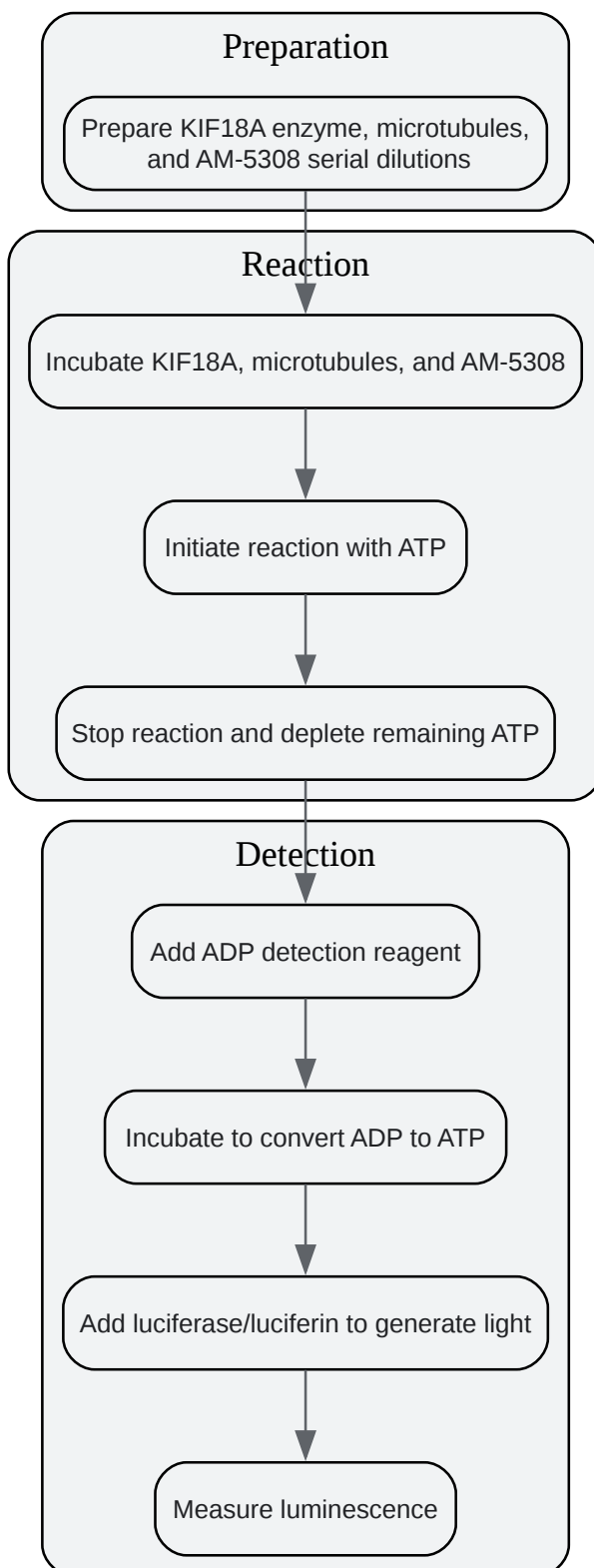
Biochemical Assay: KIF18A Microtubule-Stimulated ATPase Activity Assay

This assay directly measures the enzymatic activity of KIF18A and its inhibition by compounds like **AM-5308**. The assay quantifies the amount of ADP produced from ATP hydrolysis in the presence of microtubules.

Principle: The rate of ATP hydrolysis by KIF18A is significantly stimulated in the presence of microtubules. The amount of ADP produced is measured using a luminescence-based assay

system (e.g., ADP-Glo™ Kinase Assay, Promega).

Workflow Diagram:



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Caption: Workflow for the KIF18A ATPase Assay.

Materials:

- Recombinant human KIF18A motor domain
- Paclitaxel-stabilized microtubules (e.g., from Cytoskeleton, Inc.)
- **AM-5308**
- ATP
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)
- 384-well white plates

Protocol:

- Prepare serial dilutions of **AM-5308** in assay buffer with 1% DMSO.
- In a 384-well plate, add the **AM-5308** dilutions. Include DMSO-only wells as a control.
- Add microtubules to a final concentration of approximately 60 µg/ml.
- Add recombinant KIF18A protein to a final concentration of approximately 2.5 nM.
- Incubate the plate at room temperature for 10-15 minutes.
- Initiate the reaction by adding ATP to a final concentration of 25 µM.
- Allow the reaction to proceed at room temperature for 30-60 minutes.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

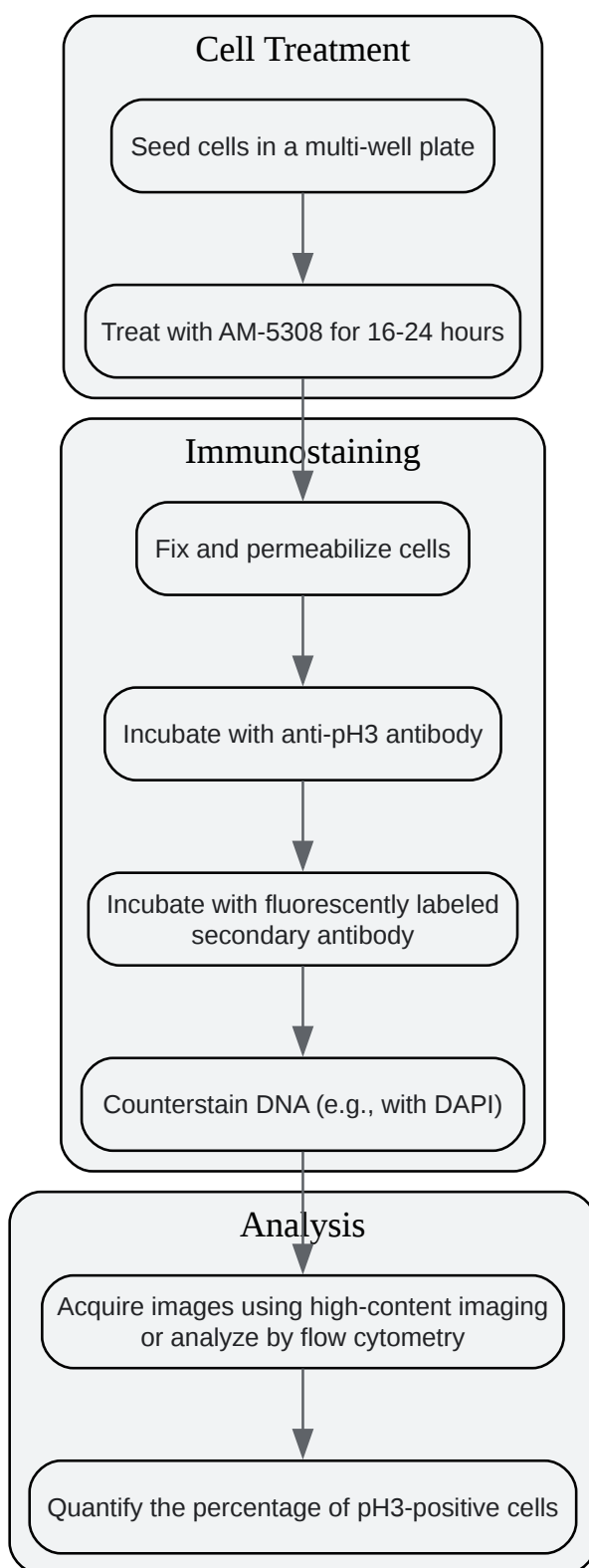
- Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **AM-5308** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[\[12\]](#)

Cell-Based Assay: Mitotic Arrest Analysis by Phospho-Histone H3 (pH3) Staining

This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a KIF18A inhibitor due to the activation of the spindle assembly checkpoint.

Principle: Histone H3 is phosphorylated at Serine 10 (pH3) specifically during mitosis. This phosphorylation event can be detected using a specific antibody, allowing for the identification and quantification of mitotic cells by flow cytometry or high-content imaging.[\[13\]](#)

Workflow Diagram:



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Caption: Workflow for Mitotic Arrest Assay via pH3 Staining.

Materials:

- Cancer cell line sensitive to KIF18A inhibition (e.g., OVCAR-3, MDA-MB-157)
- **AM-5308**
- Cell culture medium and supplements
- Multi-well plates (e.g., 96-well)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
- Secondary antibody: Fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
- DNA counterstain (e.g., DAPI or Propidium Iodide)
- High-content imager or flow cytometer

Protocol:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **AM-5308** for 16-24 hours. Include a DMSO-treated control.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes on ice.[\[13\]](#)
- Wash the cells with PBS.

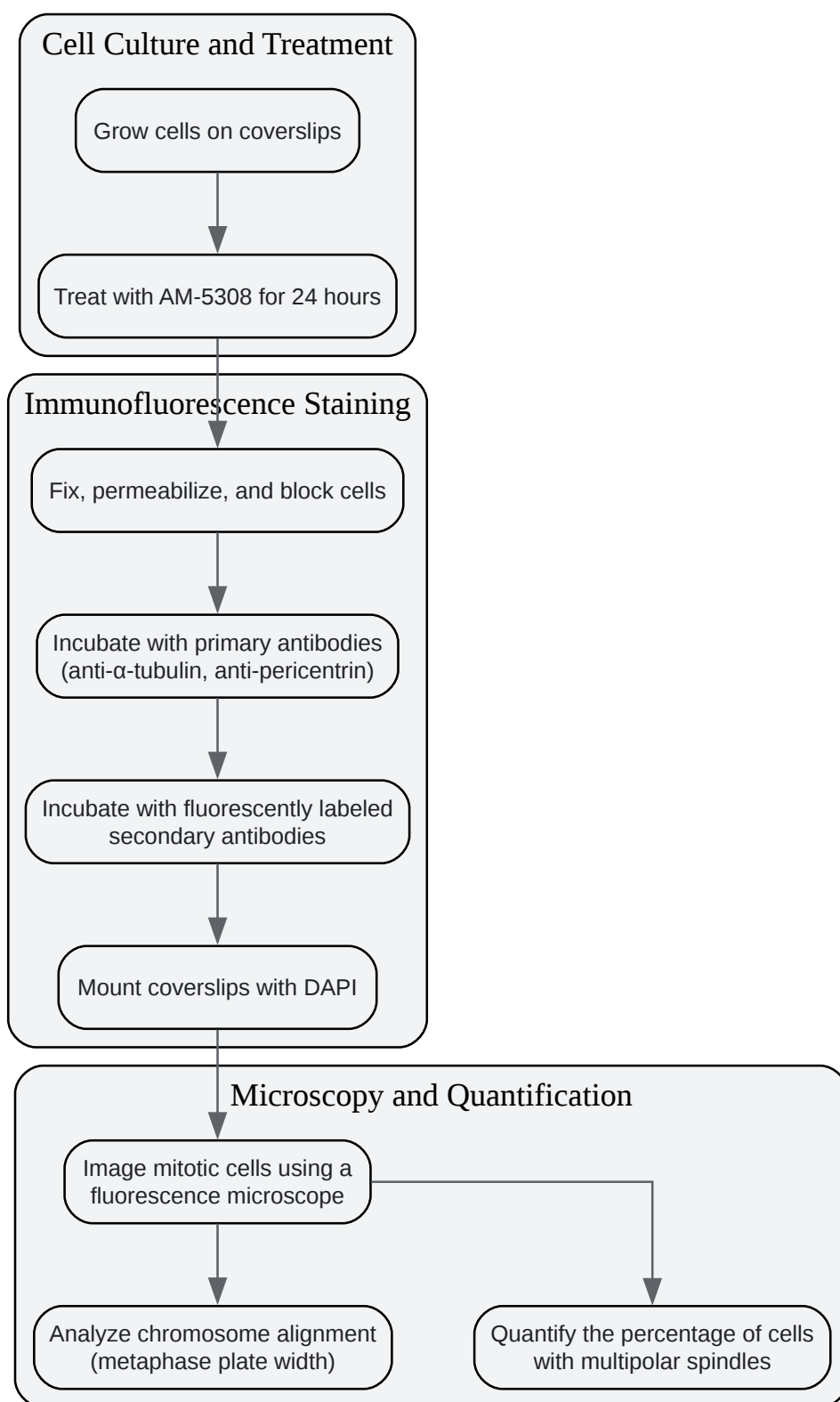
- Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
- Incubate the cells with the primary anti-pH3 antibody (diluted in blocking buffer) for 1.5 hours at room temperature or overnight at 4°C.[\[13\]](#)
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI or Propidium Iodide.
- Acquire images using a high-content imaging system or analyze the cell suspension by flow cytometry.
- Quantify the percentage of pH3-positive cells in the total cell population for each treatment condition.

Cellular Phenotype Analysis: Chromosome Congression and Spindle Multipolarity

Inhibition of KIF18A leads to characteristic mitotic defects, including failure of chromosomes to align at the metaphase plate and the formation of multipolar spindles. These phenotypes can be visualized and quantified using immunofluorescence microscopy.

Principle: Cells are treated with **AM-5308** and then stained for key mitotic structures: DNA (chromosomes), α -tubulin (spindle microtubules), and pericentrin (centrosomes). High-resolution imaging allows for the assessment of chromosome alignment and spindle morphology.

Workflow Diagram:



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Caption: Workflow for Analyzing Mitotic Phenotypes.

Materials:

- Cancer cell line (e.g., HeLa, MDA-MB-231)
- **AM-5308**
- Glass coverslips in a multi-well plate
- Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
- Permeabilization buffer
- Blocking buffer
- Primary antibodies: Mouse anti- α -tubulin, Rabbit anti-pericentrin
- Secondary antibodies: Fluorescently labeled anti-mouse and anti-rabbit IgG
- Mounting medium with DAPI
- Fluorescence microscope with high-resolution objectives

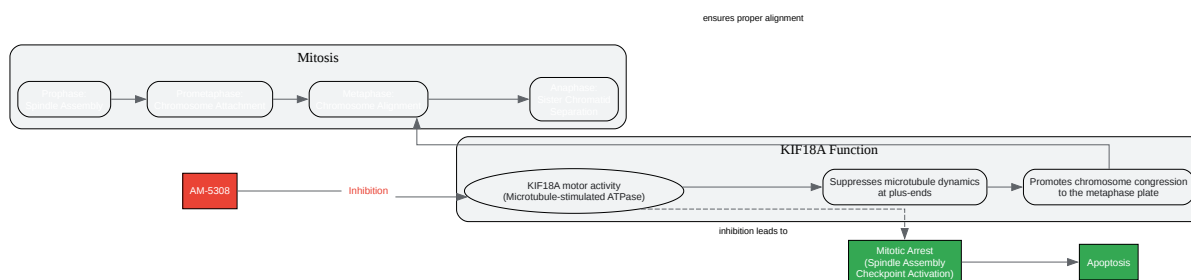
Protocol:

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
- Treat the cells with **AM-5308** at an effective concentration (e.g., 0.5 μ M) for 24 hours.
- Fix the cells with ice-cold methanol for 10 minutes or with paraformaldehyde followed by permeabilization.
- Block the cells for 1 hour.
- Incubate with a cocktail of primary antibodies (anti- α -tubulin and anti-pericentrin) for 1-2 hours.
- Wash the cells three times.

- Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour in the dark.
- Wash the cells three times.
- Mount the coverslips onto glass slides using mounting medium containing DAPI.
- Acquire images of mitotic cells using a fluorescence microscope.
- For chromosome congression analysis: Measure the width of the DAPI signal at the metaphase plate. An increase in width indicates a congression defect.^[14]
- For spindle multipolarity analysis: Count the number of pericentrin-stained poles in mitotic cells. Quantify the percentage of cells with more than two poles.

KIF18A Signaling Pathway in Mitosis

KIF18A plays a crucial role in the complex series of events that ensure accurate chromosome segregation during mitosis. Its primary function is to regulate the dynamics of kinetochore-microtubules, thereby controlling chromosome movements.



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Caption: Role of KIF18A in Mitosis and the Effect of **AM-5308**.

These protocols and application notes provide a comprehensive framework for researchers to effectively measure and characterize the inhibition of KIF18A by **AM-5308**, facilitating further investigation into its therapeutic potential.

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